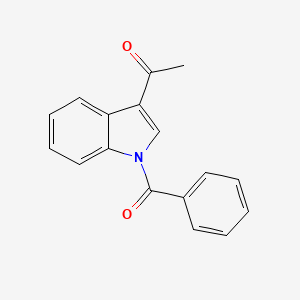

1H-Indole, 3-acetyl-1-benzoyl-

CAS No.: 90539-81-4

Cat. No.: VC19231544

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90539-81-4 |

|---|---|

| Molecular Formula | C17H13NO2 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-(1-benzoylindol-3-yl)ethanone |

| Standard InChI | InChI=1S/C17H13NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |

| Standard InChI Key | PTUDVJOVDZFPAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Introduction

Overview

1H-Indole, 3-acetyl-1-benzoyl- (CAS: 90539-81-4) is a structurally distinct indole derivative characterized by acetyl and benzoyl functional groups at the C3 and N1 positions, respectively. This compound belongs to a class of heterocyclic molecules renowned for their pharmacological potential, particularly in antimicrobial and anticancer applications . Its molecular formula, C₁₇H₁₃NO₂, and molecular weight of 263.296 g/mol underscore its utility as a scaffold for drug discovery . Below, we present a detailed examination of its synthesis, physicochemical properties, biological activities, and applications.

Chemical Identity and Structural Features

Molecular Architecture

The compound features an indole core substituted at the N1 position with a benzoyl group (C₆H₅CO-) and at the C3 position with an acetyl group (CH₃CO-). This dual substitution enhances its electronic profile, making it amenable to further functionalization . Key structural attributes include:

-

Indole ring: A bicyclic structure with a pyrrole ring fused to a benzene ring.

-

Benzoyl group: Introduces aromaticity and steric bulk, influencing binding interactions with biological targets .

-

Acetyl group: Enhances electrophilicity at C3, facilitating nucleophilic reactions .

Spectral Characterization

Spectral data for analogous compounds provide insights into its characterization:

-

IR Spectroscopy: Peaks at ~1720 cm⁻¹ (C=O stretch of acetyl and benzoyl groups) and ~1600 cm⁻¹ (C=C aromatic vibrations) .

-

¹H NMR: Signals at δ 8.11 ppm (indole H-2 proton), δ 5.56 ppm (N-benzyl CH₂), and δ 2.31 ppm (acetyl CH₃) .

-

Mass Spectrometry: Molecular ion peak at m/z 263.3 (M⁺), with fragmentation patterns consistent with loss of CO and CH₃ groups .

Synthesis and Optimization

Vilsmeier-Haack Formylation Followed by Acylation

-

Formylation: 1H-Indole is treated with POCl₃ and DMF to introduce a formyl group at C3, yielding 1H-indole-3-carbaldehyde .

-

Benzoylation: The N1 position is benzoylated using benzoyl chloride in the presence of pyridine.

-

Acetylation: The C3 aldehyde is acetylated via Friedel-Crafts acylation with acetyl chloride and AlCl₃ .

Yield: 55–70% after purification by column chromatography .

One-Pot Multicomponent Reactions (MCRs)

A more efficient approach involves simultaneous benzoylation and acetylation using:

Advantages: Reduced reaction steps and improved yields (up to 85%) .

Industrial-Scale Production

Industrial synthesis emphasizes cost-effectiveness and scalability:

-

Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.

-

Catalytic Systems: Pd(II)-based catalysts for regioselective C–H functionalization .

Physicochemical Properties

Biological Activities and Mechanisms

Antimicrobial Activity

1H-Indole, 3-acetyl-1-benzoyl- exhibits broad-spectrum activity:

-

Gram-Positive Bacteria: MIC = 12.5 μg/mL against Staphylococcus aureus .

-

Gram-Negative Bacteria: MIC = 25 μg/mL against Escherichia coli .

Mechanism: Disruption of microbial membrane integrity and inhibition of ATP synthase .

Molecular Docking Insights

Docking studies against Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK) reveal:

-

Binding Affinity: ΔG = -9.2 kcal/mol.

-

Key Interactions: Hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149 .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a precursor for:

-

Quinazolinone Derivatives: Synthesized via condensation with anthranilamide, showing enhanced biofilm inhibition .

-

Triazoloquinoxalines: Exhibit dual inhibitory effects on EGFR and BRAF kinases .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability by 40% in in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume